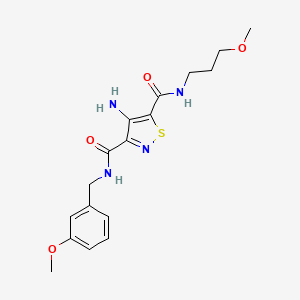
4-amino-N~3~-(3-methoxybenzyl)-N~5~-(3-methoxypropyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with amino, methoxyphenyl, and methoxypropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the formation of the thiazole ring One common method is the cyclization of appropriate α-haloketones with thiourea under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the amino and methoxypropyl groups but lacks the thiazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group but has different substituents and lacks the thiazole ring.
Uniqueness
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHOXYPROPYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N4O4S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-(3-methoxypropyl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C17H22N4O4S/c1-24-8-4-7-19-17(23)15-13(18)14(21-26-15)16(22)20-10-11-5-3-6-12(9-11)25-2/h3,5-6,9H,4,7-8,10,18H2,1-2H3,(H,19,23)(H,20,22) |
InChI Key |
JPZLUJRYJVQXSR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















